molecular formula C10H8IN B1621059 6-(Iodomethyl)quinoline CAS No. 99361-10-1

6-(Iodomethyl)quinoline

Cat. No.: B1621059
CAS No.: 99361-10-1
M. Wt: 269.08 g/mol
InChI Key: WQQMYKMZGVNMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Iodomethyl)quinoline is a quinoline derivative substituted at the 6-position with an iodomethyl (-CH₂I) group. Quinoline, a heterocyclic aromatic compound (benzo[b]pyridine), is known for its diverse biological and pharmacological activities, including antiviral, antimicrobial, and antimalarial properties .

Properties

CAS No.

99361-10-1

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

6-(iodomethyl)quinoline

InChI

InChI=1S/C10H8IN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2

InChI Key

WQQMYKMZGVNMIC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)CI)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)CI)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 6-position substitution in quinoline derivatives significantly influences molecular weight, polarity, and solubility. A comparative analysis is summarized below:

Compound Substituent Molecular Weight Key Physical Properties
6-(Iodomethyl)quinoline -CH₂I ~285.10 (calculated) High lipophilicity due to iodine; low water solubility
6-Methylquinoline -CH₃ 143.19 Moderate lipophilicity; soluble in organic solvents
6-Iodoquinoline -I 255.06 Low water solubility; used as a laboratory chemical
6-Methoxyquinoline -OCH₃ 159.18 Moderate solubility in polar solvents; electron-donating group
6-Chloro-4-hydrazinoquinoline -Cl, -NHNH₂ ~229.67 (calculated) Hydrochloride salt enhances water solubility

Key Observations :

  • Electronic Effects: The iodomethyl group is electron-withdrawing due to the electronegativity of iodine, which deactivates the quinoline ring toward electrophilic substitution compared to electron-donating groups like -OCH₃ .
  • Steric Effects : The bulky iodomethyl group may hinder reactions at the 6-position compared to smaller substituents (e.g., -CH₃ or -Cl).

Reactivity and Functionalization

The iodomethyl group enables unique reactivity compared to other 6-substituted quinolines:

Reaction Type This compound 6-Iodoquinoline 6-Methylquinoline
Nucleophilic Substitution High (iodide as leaving group) Moderate (requires strong bases) Low (stable C-CH₃ bond)
Cross-Coupling Possible via C-I bond cleavage Common (e.g., Suzuki coupling) Not applicable
Oxidation/Reduction Risk of C-I bond cleavage Stable under mild conditions Stable

Example: this compound can undergo nucleophilic substitution with amines or thiols to generate 6-aminomethyl or 6-thiomethyl derivatives, useful in drug design .

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